3-cyclohexanecarbonylpyridine

Vue d'ensemble

Description

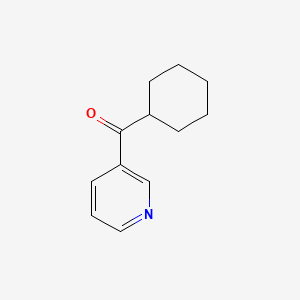

3-cyclohexanecarbonylpyridine is an organic compound with the molecular formula C12H15NO It consists of a cyclohexyl group attached to a pyridin-3-ylmethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-cyclohexanecarbonylpyridine can be synthesized through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This one-pot synthesis is catalyst-free and involves cyclocondensation, which simplifies the purification process and allows for the efficient construction of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and one-pot syntheses can be scaled up for industrial applications. These methods offer advantages such as reduced reaction times, lower costs, and simplified purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-cyclohexanecarbonylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridin-2-yl-methanones using copper catalysis and water as the oxygen source.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridin-2-yl-methanones.

Reduction: Cyclohexyl(pyridin-3-yl)methanol.

Substitution: Various substituted pyridinyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial and Anthelmintic Activities

Recent studies have highlighted the potential of 3-cyclohexanecarbonylpyridine derivatives in exhibiting significant antibacterial properties. For instance, a series of pyridine derivatives were evaluated for their antibacterial activity against several strains, including Staphylococcus aureus and Bacillus subtilis. The findings indicated that specific derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 16 μg/mL, suggesting strong antibacterial efficacy .

Moreover, the compound exhibited anthelmintic activity against Pheretima posthuma, with certain derivatives outperforming traditional treatments like albendazole. This dual activity positions this compound as a promising candidate for developing new therapeutic agents against both bacterial infections and parasitic diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the core structure can significantly enhance antibacterial potency. For example, substituting different functional groups at specific positions on the pyridine ring has led to improved binding affinities and biological activities .

Table 1: Summary of Antibacterial Activity of Derivatives

| Compound | Structure Modification | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 12a | Piperazine substitution | 16 | Antibacterial |

| 12b | Long-chain substituent | >50 | Poor antibacterial |

| 11b | Cyclohexyl group | <15 | Anthelmintic |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of cyclohexanecarbonyl chloride with pyridine derivatives under controlled conditions. This method allows for the introduction of various substituents that can modulate the compound's properties and enhance its biological activities .

Case Studies in Drug Development

A notable case study involved the development of novel derivatives based on the this compound framework aimed at combating multidrug-resistant Mycobacterium tuberculosis. The synthesized compounds were evaluated using the Microplate Alamar Blue Assay, revealing promising results that warrant further investigation into their potential as anti-tubercular agents .

Another case study examined the application of these compounds in clinical settings, emphasizing their role in optimizing patient treatment regimens for bacterial infections resistant to conventional therapies. The findings underscored the importance of continuous research into new derivatives to enhance effectiveness against resistant strains .

Mécanisme D'action

The mechanism of action of 3-cyclohexanecarbonylpyridine involves its interaction with various molecular targets. For example, its derivatives can inhibit bacterial growth by interfering with essential enzymes or cellular processes . The exact pathways and molecular targets depend on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclohexyl(pyridin-4-yl)methanone

- Cyclohexyl(pyridin-2-yl)methanone

- Phenyl(pyridin-3-yl)methanone

Uniqueness

3-cyclohexanecarbonylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with biological targets compared to its analogs .

Activité Biologique

3-Cyclohexanecarbonylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanism of action and applications in scientific research.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclohexanecarbonyl group. This unique structure contributes to its reactivity and interaction with biological targets. The compound can be synthesized through multicomponent reactions involving various reagents, which allows for the exploration of its derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that some complexes derived from this compound demonstrate medium-level antibacterial activity against a variety of pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Salmonella typhimurium

- Enterococcus faecalis

In comparative studies, certain derivatives have shown effectiveness similar to or better than traditional antibiotics like ampicillin .

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Medium | |

| Staphylococcus aureus | Medium | |

| Salmonella typhimurium | Medium | |

| Enterococcus faecalis | Medium |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The mechanism by which it exerts these effects involves the inhibition of pro-inflammatory cytokines and enzymes that play crucial roles in inflammatory processes. The specific pathways affected by this compound are still under investigation, but initial findings suggest it may modulate the immune response effectively.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within microbial cells. For instance:

- Enzyme Inhibition : The compound may inhibit essential enzymes involved in bacterial metabolism, thus preventing growth and proliferation.

- Cell Membrane Disruption : Some studies suggest that it can compromise bacterial cell membranes, leading to cell lysis.

These mechanisms highlight the potential utility of this compound as a lead compound in drug development aimed at treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

- Antibacterial Efficacy Study : A study tested various synthesized derivatives against standard bacterial strains. Results indicated that certain compounds showed comparable activity to established antibiotics.

- Inflammation Model : In vitro models were used to assess the anti-inflammatory effects of this compound. The results demonstrated a significant reduction in inflammatory markers when treated with this compound compared to controls.

Propriétés

IUPAC Name |

cyclohexyl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFBHAGZHYODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484028 | |

| Record name | Methanone, cyclohexyl-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-00-7 | |

| Record name | Methanone, cyclohexyl-3-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.